Selective 17β-HSD1 Inhibition Differentiates 3-Acetyl-umbelliferone from Parent Umbelliferone
3-Acetyl-umbelliferone demonstrates a significant and selective inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a key enzyme in estrogen biosynthesis. This activity is a direct result of the 3-acetyl group, which is absent in the parent compound umbelliferone. At a concentration of 6 μM, 3-acetyl-umbelliferone achieves 57% inhibition of 17β-HSD1 [1]. This level of potency and selectivity at low micromolar concentrations makes it a valuable chemical probe for studying hormone-dependent pathways, a capability not provided by unsubstituted umbelliferone.
| Evidence Dimension | Enzyme Inhibition Potency (17β-HSD1) |
|---|---|
| Target Compound Data | 57% inhibition at 6 μM |
| Comparator Or Baseline | Umbelliferone (7-hydroxycoumarin) — no reported inhibitory activity at this concentration range |
| Quantified Difference | Specific inhibitory activity (57%) vs. no reported activity |
| Conditions | In vitro enzymatic assay; compound concentration of 6 μM |
Why This Matters
This specific inhibitory profile provides a clear scientific rationale for selecting 3-acetyl-umbelliferone over its parent compound for studies targeting 17β-HSD1 and related hormone-dependent pathologies.
- [1] Starčević, Š., Kocbek, P., Hribar, G., et al. (2011). Synthesis and biological evaluation of (6- and 7-phenyl) coumarin derivatives as selective nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry, 54(1), 248-261. View Source
